molecular formula C19H12N2O3 B12908161 1-Phenazinecarboxylic acid, 9-phenoxy- CAS No. 103942-79-6

1-Phenazinecarboxylic acid, 9-phenoxy-

Cat. No.: B12908161
CAS No.: 103942-79-6
M. Wt: 316.3 g/mol
InChI Key: JRYGZNQVGDPOER-UHFFFAOYSA-N
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Description

9-phenoxyphenazine-1-carboxylic Acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including 9-phenoxyphenazine-1-carboxylic Acid, typically involves several key methods:

    Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or other aldehydes.

    Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.

    Reductive Cyclization: This involves the cyclization of diphenylamines.

    Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines under oxidative conditions.

    Pd-catalyzed N-arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms.

Industrial Production Methods

Industrial production of phenazine derivatives often involves microbial synthesis due to its efficiency and sustainability. For example, Pseudomonas species are known to produce phenazine-1-carboxylic acid through fermentation processes. Genetic engineering techniques can enhance the yield and efficiency of these microbial production methods .

Chemical Reactions Analysis

Types of Reactions

9-phenoxyphenazine-1-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenazine-1,6-dicarboxylic acid, while reduction can yield phenazine-1-carboxamide .

Scientific Research Applications

9-phenoxyphenazine-1-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-phenoxyphenazine-1-carboxylic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Phenazine-1-carboxylic Acid: Known for its antimicrobial and antitumor activities.

    Phenazine-1-carboxamide: Exhibits similar biological activities but with different solubility properties.

    2-hydroxyphenazine: Known for its antifungal properties

Uniqueness

9-phenoxyphenazine-1-carboxylic Acid is unique due to the presence of the phenoxy group, which enhances its solubility and potentially its biological activity compared to other phenazine derivatives .

Properties

CAS No.

103942-79-6

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

9-phenoxyphenazine-1-carboxylic acid

InChI

InChI=1S/C19H12N2O3/c22-19(23)13-8-4-9-14-17(13)21-18-15(20-14)10-5-11-16(18)24-12-6-2-1-3-7-12/h1-11H,(H,22,23)

InChI Key

JRYGZNQVGDPOER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=NC4=CC=CC(=C4N=C32)C(=O)O

Origin of Product

United States

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